molecular formula C13H12BrNO2 B11836733 Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester CAS No. 25216-26-6

Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester

Cat. No.: B11836733
CAS No.: 25216-26-6
M. Wt: 294.14 g/mol
InChI Key: DVYNYOIFPWKKHB-UHFFFAOYSA-N
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Description

Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester is a chemical compound with the molecular formula C₁₃H₁₂BrNO₂ and a molecular weight of 294.14 g/mol . It is characterized by the presence of a carbamic acid ester group attached to a 1-naphthyl moiety and a 2-bromoethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester typically involves the reaction of 1-naphthylamine with 2-bromoethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the desired ester product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinone derivatives or reduction to form naphthylamines.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Solvents: Dichloromethane, ethanol, water

    Catalysts: Acidic or basic catalysts for hydrolysis reactions

Major Products Formed

    Substitution Products: Naphthyl carbamates with various substituents

    Hydrolysis Products: 1-naphthylamine and 2-bromoethanol

    Oxidation Products: Naphthoquinone derivatives

Scientific Research Applications

Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester involves its interaction with nucleophilic sites in biological molecules. The 2-bromoethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function. Additionally, the naphthyl moiety can engage in π-π interactions with aromatic residues, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (1-naphthyl)-, methyl ester
  • Carbamic acid, (1-naphthyl)-, ethyl ester
  • Carbamic acid, (1-naphthyl)-, propyl ester

Uniqueness

Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester is unique due to the presence of the 2-bromoethyl group, which imparts distinct reactivity compared to other naphthyl carbamates

Properties

CAS No.

25216-26-6

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

2-bromoethyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C13H12BrNO2/c14-8-9-17-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16)

InChI Key

DVYNYOIFPWKKHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCBr

Origin of Product

United States

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